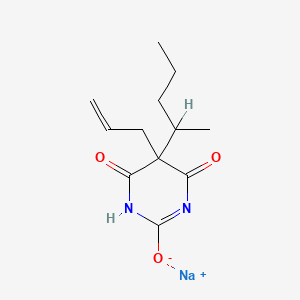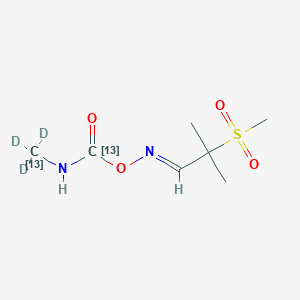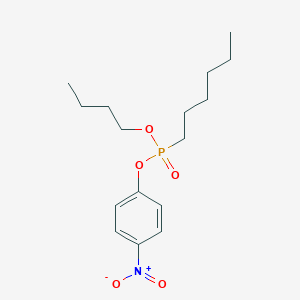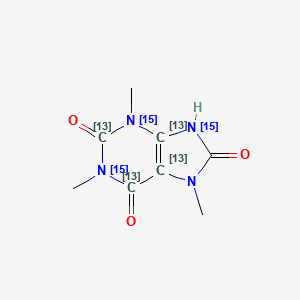
Secobarbital sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Secobarbital sodium salt, commonly known by its trade name Seconal, is a barbiturate derivative with significant anaesthetic, anticonvulsant, sedative, and hypnotic properties . It was first patented in 1934 and has been used primarily for the treatment of insomnia, epilepsy, and as a preoperative medication to induce anaesthesia and reduce anxiety . Despite its therapeutic benefits, this compound has a high potential for abuse and addiction, leading to its decline in medical use .
Preparation Methods
Secobarbital sodium salt can be synthesized through various chemical routes. One common method involves the reaction of malonic acid derivatives with urea in the presence of a strong base to form barbituric acid. This intermediate is then alkylated with appropriate alkyl halides to produce secobarbital . Industrial production typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Secobarbital sodium salt undergoes several types of chemical reactions, including:
Oxidation: Secobarbital can be oxidized to form various metabolites, primarily in the liver.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Secobarbital can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the barbiturate ring.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Secobarbital sodium salt has been extensively studied for its various applications in scientific research:
Mechanism of Action
Secobarbital sodium salt exerts its effects by binding to a distinct site on the gamma-aminobutyric acid (GABA) receptor complex . This binding increases the duration of chloride ion channel opening, thereby enhancing the inhibitory effect of GABA in the central nervous system . The prolonged inhibitory effect leads to sedation, hypnosis, and anticonvulsant effects .
Comparison with Similar Compounds
Secobarbital sodium salt is part of the barbiturate family, which includes compounds such as phenobarbital, pentobarbital, and amobarbital . Compared to these compounds, secobarbital has a shorter duration of action and a higher potential for abuse . Its unique chemical structure, characterized by the presence of an allyl and a pentyl group, distinguishes it from other barbiturates .
Similar Compounds
Phenobarbital: Used primarily as an anticonvulsant.
Pentobarbital: Used for its sedative and hypnotic properties.
Amobarbital: Used as a sedative and preanesthetic agent.
This compound’s distinct pharmacokinetic profile and higher abuse potential make it less favorable for long-term therapeutic use compared to its counterparts .
Properties
Molecular Formula |
C12H17N2NaO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
sodium;4,6-dioxo-5-pentan-2-yl-5-prop-2-enyl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H18N2O3.Na/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16;/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17);/q;+1/p-1 |
InChI Key |
AXXJTNXVUHVOJW-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC=C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057527.png)

![2-((7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile](/img/structure/B12057532.png)




![N-(4-bromophenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B12057567.png)



![2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B12057593.png)


